

# Application Notes: Synthesis of Boscalid Utilizing 2-Chloronicotinoyl Chloride

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## Compound of Interest

Compound Name: 2-Chloronicotinoyl chloride

Cat. No.: B127935

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## Introduction

Boscalid is a broad-spectrum fungicide widely employed in agriculture to control a range of fungal pathogens.<sup>[1]</sup> It belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain, leading to the cessation of fungal growth and development. The synthesis of Boscalid has been a subject of significant research to enhance yield, cost-effectiveness, and environmental sustainability. A prevalent and efficient synthetic route involves a three-step sequence: a Suzuki-Miyaura cross-coupling reaction, reduction of a nitro group, and a final amidation step. This last step critically employs **2-chloronicotinoyl chloride** to furnish the final Boscalid molecule. These notes provide a detailed protocol for a one-pot synthesis of Boscalid, highlighting the key role of **2-chloronicotinoyl chloride**.

## Synthesis of Boscalid: A One-Pot, Three-Step Approach

A highly efficient and sustainable method for the synthesis of Boscalid is a one-pot, three-step process that proceeds without the isolation of intermediates.<sup>[2]</sup> This approach significantly reduces waste and improves overall efficiency. The three key steps are:

- **Suzuki-Miyaura Cross-Coupling:** This initial step involves the palladium-catalyzed coupling of 2-chloronitrobenzene and 4-chlorophenylboronic acid to form the biphenyl backbone of the

molecule.

- Nitro Group Reduction: The nitro group of the biphenyl intermediate is then reduced to an amine. This is a crucial transformation to enable the subsequent amidation reaction.
- Amidation: The final step is the reaction of the synthesized amino-biphenyl intermediate with **2-chloronicotinoyl chloride** to form the amide bond, yielding Boscalid.[2]

## Quantitative Data Summary

The following table summarizes the key quantitative data for the one-pot synthesis of Boscalid.

Step	Reactants	Key Reagents /Catalysts	Solvent	Reaction Time (hours)	Temperature (°C)	Yield (%)
1. Suzuki-Miyaura Coupling	2-chloronitrobenzene, 4-chlorophenylboronic acid	Pd(OAc) <sub>2</sub> , SPhos, K <sub>3</sub> PO <sub>4</sub> ·H <sub>2</sub> O	2 wt % TPGS-750-M in H <sub>2</sub> O	Completion monitored by TLC/GC-MS	45	-
2. Nitro Group Reduction	4'-chloro-2-nitro-1,1'-biphenyl (from Step 1)	Carbonyl iron powder (CIP), NH <sub>4</sub> Cl	2 wt % TPGS-750-M in H <sub>2</sub> O	12	45	-
3. Amidation	4'-chloro-1,1'-biphenyl-2-amine (from Step 2), 2-chloronicotinoyl chloride	Diisopropyl ethylamine	2 wt % TPGS-750-M in H <sub>2</sub> O	Completion monitored by TLC/GC-MS	Room Temperature	83 (overall)

## Experimental Protocols

### Materials

- 2-chloronitrobenzene
- 4-chlorophenylboronic acid
- Potassium phosphate monohydrate ( $K_3PO_4 \cdot H_2O$ )
- Palladium(II) acetate ( $Pd(OAc)_2$ )
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Aqueous solution of 2 wt % TPGS-750-M
- Carbonyl iron powder (CIP)
- Ammonium chloride ( $NH_4Cl$ )
- **2-chloronicotinoyl chloride**
- Diisopropylethylamine (DIPEA)
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography

### Procedure

#### Step 1: Suzuki-Miyaura Cross-Coupling

- To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and  $K_3PO_4 \cdot H_2O$  (2.0 equiv).
- Add an aqueous solution of 2 wt % TPGS-750-M.
- Evacuate the vessel and backfill with an inert gas (e.g., argon).

- Add the palladium catalyst solution (e.g., 0.07 mol% Pd(OAc)<sub>2</sub> with SPhos ligand).
- Stir the reaction mixture at 45°C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

#### Step 2: Nitro Group Reduction

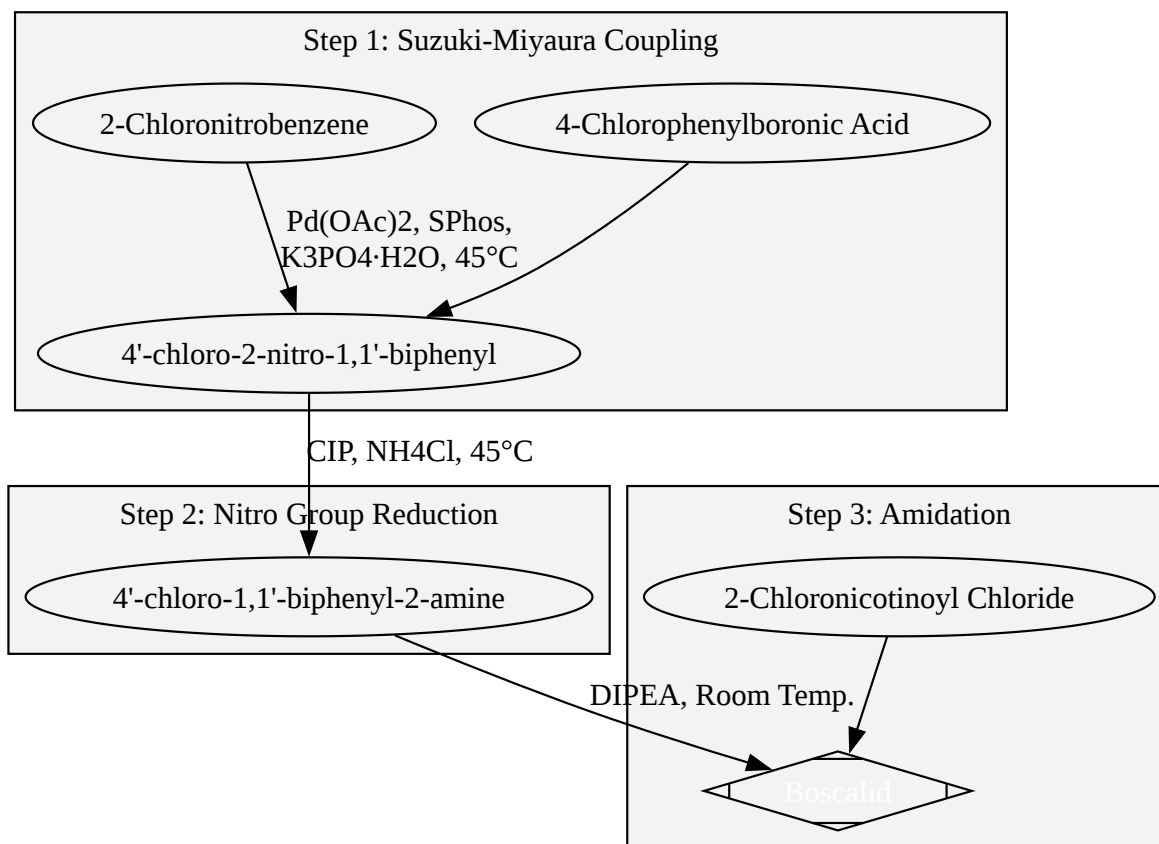
- To the same reaction vessel containing the product from Step 1, add carbonyl iron powder (CIP) (5.0 equiv) and ammonium chloride (NH<sub>4</sub>Cl) (3.0 equiv).[2]
- Continue stirring the mixture at 45°C for 12 hours to reduce the nitro group.[2]

#### Step 3: Amidation and Purification

- After the reduction is complete, cool the reaction mixture to room temperature.
- Add **2-chloronicotinoyl chloride** and a non-nucleophilic base such as diisopropylethylamine.[2]
- Stir the mixture at room temperature until the amidation is complete, as monitored by TLC.
- Extract the product with an organic solvent, such as ethyl acetate.
- Purify the crude product by column chromatography on silica gel to yield the final product, Boscalid. The overall isolated yield for these three steps is 83%.[2][3]

## Visualizations

### Boscalid Synthesis Pathway`dot



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Caption: Experimental workflow for the one-pot synthesis of Boscalid.

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## References

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